Lithium tetrachloropalladate(II) hydrate

Catalog No.
S1772987
CAS No.
123334-21-4
M.F
Cl4H2Li2OPd
M. Wt
280.115
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetrachloropalladate(II) hydrate

CAS Number

123334-21-4

Product Name

Lithium tetrachloropalladate(II) hydrate

IUPAC Name

dilithium;tetrachloropalladium(2-);hydrate

Molecular Formula

Cl4H2Li2OPd

Molecular Weight

280.115

InChI

InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4

InChI Key

DPOUIQUPOAWKJL-UHFFFAOYSA-J

SMILES

[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl

Lithium tetrachloropalladate(II) hydrate is a highly soluble, versatile palladium(II) precursor widely utilized in the synthesis of advanced homogeneous catalysts, palladacycles, and supported palladium nanoparticles. Unlike standard palladium halides, this complex exhibits exceptional solubility in both water and polar organic solvents such as methanol and ethanol at room temperature [1]. This immediate solubility eliminates the need for harsh acidic dissolution protocols or prolonged heating, making it a preferred starting material for moisture-tolerant cross-coupling catalysts, electrocatalyst preparation, and the surface-grafting of organometallic species onto sensitive biological or synthetic supports.

Substituting Lithium tetrachloropalladate(II) hydrate with generic Palladium(II) chloride (PdCl2) or Potassium tetrachloropalladate (K2PdCl4) frequently disrupts synthetic workflows due to stark differences in solvation kinetics and solvent compatibility. PdCl2 is virtually insoluble in standard alcohols without prolonged heating and the addition of excess hydrochloric acid or alkali chlorides, which introduces variable stoichiometry and corrosive byproducts that can poison downstream catalytic steps . While K2PdCl4 is water-soluble, its solubility in critical polar organics like methanol is significantly lower than that of the lithium salt. Consequently, attempting to use these cheaper substitutes for room-temperature catalyst functionalization (such as chitosan or oxime support grafting) results in incomplete metalation, lower active-site dispersion, and poor batch-to-batch reproducibility [1].

Room-Temperature Solvation and Precursor Yield in Methanol

In the synthesis of functionalized palladacycles and supported catalysts, the choice of metal precursor dictates the necessary reaction conditions. Li2PdCl4 achieves complete dissolution in methanol at room temperature, allowing for the direct, quantitative metalation of ligands (e.g., oxime or pincer ligands) with yields often exceeding 95% without any applied heat [1]. In contrast, using PdCl2 requires the manual addition of exactly 2 equivalents of LiCl and prolonged heating to generate the active species in situ, which frequently leads to incomplete conversion or side reactions if the stoichiometry is imprecise.

Evidence DimensionPrecursor dissolution and metalation efficiency in methanol
Target Compound DataLi2PdCl4 (Complete dissolution at 25 °C; >95% complexation yield)
Comparator Or BaselinePdCl2 (Insoluble at 25 °C without additives; requires heating and precise LiCl addition)
Quantified DifferenceEliminates heating steps and stoichiometric errors, ensuring rapid, quantitative metalation.
ConditionsMethanol solvent, room temperature, standard pincer/oxime ligand complexation.

Procuring the pre-formed lithium salt streamlines the manufacturing of supported catalysts by removing time-consuming, error-prone dissolution and heating steps.

Catalytic Activation in Aqueous Cross-Coupling vs. Pd(OAc)2

Palladacycles and supported nanoparticles derived from Li2PdCl4 exhibit superior stability and activity in purely aqueous cross-coupling reactions compared to standard organic-soluble precursors. In benchmark aqueous Suzuki-Miyaura couplings of aryl chlorides, catalysts prepared from Li2PdCl4 achieved Turnover Numbers (TON) up to 7,700. Under identical aqueous conditions, the industry-standard Palladium(II) acetate (Pd(OAc)2) failed to activate efficiently, yielding less than 10% product conversion [1]. The high solubility of the Li2PdCl4-derived intermediates in water-rich environments prevents premature palladium black precipitation.

Evidence DimensionCatalyst Turnover Number (TON) and Yield in Aqueous Media
Target Compound DataLi2PdCl4-derived palladacycles (TON up to 7,700; >90% yield)
Comparator Or BaselinePd(OAc)2 (<10% yield; negligible TON)
Quantified DifferenceOver 900% increase in product yield and massive TON improvement in neat water.
ConditionsSuzuki cross-coupling of aryl chlorides, neat water, reflux, K2CO3 base.

For industrial scale-up of green-chemistry cross-couplings, Li2PdCl4 provides the necessary aqueous compatibility that standard acetate precursors lack.

Support Grafting Efficiency for Heterogeneous Biopolymer Catalysts

The synthesis of biopolymer-supported palladium catalysts (e.g., chitosan-Schiff base materials) relies heavily on the precursor's ability to coordinate with surface amines/imines without degrading the support matrix. Li2PdCl4 dissolved in methanol successfully grafts onto chitosan-Schiff base supports at room temperature, forming highly active, highly dispersed imine palladacycles that can be recycled for multiple runs without significant leaching[1]. Attempting this metalation with PdCl2 often requires acidic conditions or elevated temperatures that can swell or degrade the biopolymer matrix, leading to inferior metal dispersion and lower catalytic recyclability.

Evidence DimensionBiopolymer support grafting conditions
Target Compound DataLi2PdCl4 (Room temperature, neutral methanol, high dispersion)
Comparator Or BaselinePdCl2 (Requires acidic or refluxing conditions, risking support degradation)
Quantified DifferenceEnables mild, non-destructive metalation of sensitive biopolymer supports.
ConditionsGrafting Pd(II) onto chitosan-Schiff base matrices for heterogeneous catalysis.

Buyers developing recoverable, bio-supported heterogeneous catalysts must use Li2PdCl4 to preserve the structural integrity of the support matrix during metal loading.

Synthesis of Water-Soluble Palladacycle Catalysts

Due to its high solubility and quantitative metalation efficiency, Li2PdCl4 is the optimal precursor for formulating oxime- or pincer-derived palladacycles. These catalysts are specifically designed for green-chemistry Suzuki and Heck couplings where neat water is used as the solvent, vastly outperforming Pd(OAc)2 in these environments [1].

Preparation of Biopolymer-Supported Palladium Nanoparticles

Li2PdCl4 is the preferred precursor for grafting Pd(II) onto sensitive biopolymer matrices such as chitosan, cellulose, or starch. Its ability to react at room temperature in neutral alcohols prevents the acidic degradation of the biopolymer that typically occurs when using PdCl2, ensuring high metal dispersion and catalyst longevity [2].

Electrocatalyst and Sensor Manufacturing

In materials science, the compound serves as a highly soluble palladium source for the uniform electrodeposition or chemical reduction of Pd nanoparticles onto carbon or metal-oxide electrodes. Its immediate solubility in polar solvents ensures a homogeneous precursor solution, which is critical for reproducible nanoparticle size distributions [3].

Dates

Last modified: 04-14-2024

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